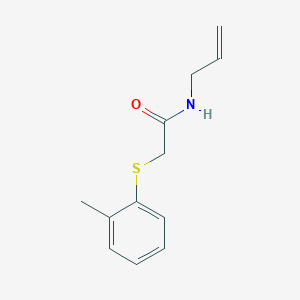

n-Allyl-2-(o-tolylthio)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NOS |

|---|---|

Molecular Weight |

221.32 g/mol |

IUPAC Name |

2-(2-methylphenyl)sulfanyl-N-prop-2-enylacetamide |

InChI |

InChI=1S/C12H15NOS/c1-3-8-13-12(14)9-15-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |

InChI Key |

CKRXOEAGZVGVEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCC(=O)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl 2 O Tolylthio Acetamide and Its Derivatives

Strategic Retrosynthesis of the N-Allyl-2-(o-tolylthio)acetamide Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, involves two primary disconnections. The most apparent disconnection is at the amide bond, breaking the molecule into allylamine (B125299) and 2-(o-tolylthio)acetic acid. This approach is attractive due to the commercial availability of allylamine and the relative accessibility of the substituted acetic acid derivative.

A second key disconnection occurs at the carbon-sulfur bond of the 2-(o-tolylthio)acetic acid intermediate. This leads back to a simpler precursor, such as 2-chloroacetic acid or a related 2-haloacetic acid derivative, and o-thiocresol. This strategy benefits from the ready availability of simple haloacetic acids. youtube.comyoutube.comyoutube.com

These disconnections highlight the main synthetic challenges: the formation of the acetamide (B32628) linkage and the construction of the aryl thioether moiety at the alpha-position to the carbonyl group.

Classical and Contemporary Approaches to Acetamide Core Synthesis

The acetamide functional group is a cornerstone of many organic molecules, and numerous methods for its synthesis have been developed.

The formation of the N-allyl acetamide bond is a critical step in the synthesis of the target molecule. A common and effective method involves the reaction of an activated carboxylic acid derivative with an amine. For instance, 2-chloro-N-p-tolylacetamide can be prepared from the reaction of p-toluidine (B81030) with chloroacetyl chloride. researchgate.net Similarly, the synthesis of N-phenylacetamide derivatives has been achieved through various methods, including the reaction of anilines with acyl donors. researchgate.net The use of coupling agents to facilitate the reaction between a carboxylic acid and an amine is also a widely employed strategy, offering mild reaction conditions and high yields. researchgate.net Another approach involves the amidation of esters, as demonstrated in the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide from the corresponding methyl ester and diethanolamine. usu.ac.id

Table 1: Representative Methods for Acetamide Bond Formation

| Amine | Acylating Agent/Carboxylic Acid | Coupling Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluidine | Chloroacetyl chloride | - | 2-Chloro-N-p-tolylacetamide | - | researchgate.net |

| Aniline | Benzoyl chloride | Base | N-Phenylbenzamide | - | youtube.com |

| Diethanolamine | Methyl eugenol (B1671780) acetate | Sodium methoxide, reflux | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99 | usu.ac.id |

The introduction of substituents at the carbon alpha to the acetamide carbonyl is a key transformation for accessing a wide range of derivatives. Classically, this has been achieved through the chemistry of enolates. acs.org A more recent and powerful strategy involves an umpolung approach, where the α-position of the amide is rendered electrophilic. acs.org This allows for the use of a broad range of nucleophiles, including those based on sulfur, to form α-functionalized amides under mild conditions. acs.org

Another approach involves the direct α-C-H bond functionalization. For cyclic secondary amines, a protecting group-free method has been developed that proceeds via an imine intermediate, which is then captured by a nucleophile. nih.gov While this is demonstrated for cyclic amines, the principle of activating the α-position for nucleophilic attack is a recurring theme in organic synthesis.

Methodologies for the Introduction of the o-Tolylthio Moiety

The formation of the carbon-sulfur bond is the final key step in assembling the this compound scaffold. This can be achieved through either direct thiolation or catalytic methods.

A straightforward method for forming the C-S bond is the direct reaction of a suitable electrophile with a thiol. In the context of the target molecule, this would involve the reaction of an α-haloacetamide, such as N-allyl-2-chloroacetamide, with o-thiocresol. This type of nucleophilic substitution reaction is a fundamental and widely used transformation in organic synthesis. For example, N-phenyl-2-(phenylsulfanyl)acetamide was synthesized by reacting 2-chloro-N-phenylacetamide with a sulfur nucleophile. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Table 2: Examples of Direct Thiolation for C-S Bond Formation

| Electrophile | Sulfur Nucleophile | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Benzenesulfonylguanidine | Potassium hydroxide, reflux | N-Phenyl-2-(phenylsulfanyl)acetamide | - | nih.gov |

| Aryl aldehydes | Thiourea | K2S2O8 | Aryl thioamides | Moderate to good | mdpi.com |

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the formation of carbon-sulfur bonds. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance. Photocatalysis, for instance, has been successfully employed to generate thiyl radicals from thiols, which can then participate in C-S bond-forming reactions. beilstein-journals.org While many examples focus on the formation of aryl sulfides from aryl halides or related precursors, the underlying principles can be adapted for the synthesis of α-arylthio acetamides. Organocatalysis also presents a viable avenue for C-S bond formation, utilizing small organic molecules to catalyze the reaction between a sulfur nucleophile and a suitable electrophile. researchgate.netscilit.com These catalytic approaches represent a frontier in the synthesis of sulfur-containing compounds and hold promise for the efficient construction of molecules like this compound.

Catalytic Carbon-Sulfur Bond Formation

Transition Metal-Catalyzed Cross-Coupling for C-S Bonds

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the formation of carbon-sulfur bonds. These methods offer high efficiency and functional group tolerance, though they often require specific ligands and reaction conditions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been adapted for C-S bond formation. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation, and reductive elimination to yield the aryl thioether. wikipedia.orgnrochemistry.comjk-sci.comresearchgate.net The choice of phosphine (B1218219) ligands, such as dppf, Xantphos, and various biaryl phosphines, is crucial for the success of the reaction, influencing catalyst stability and reactivity. nrochemistry.com

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers and thioethers. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts with ligands like diamines and acetylacetonates (B15086760) have made the reaction more practical and milder. wikipedia.orgmdpi.com These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a base. wikipedia.org The use of ligands facilitates the catalytic cycle and improves the reaction's scope and yield. mdpi.comnih.gov

Nucleophilic Displacement Strategies for Thioether Formation

A more traditional and straightforward approach to thioether synthesis involves the nucleophilic substitution reaction between a thiolate and an appropriate electrophile.

This method typically employs an SN2 reaction where a thiolate anion attacks an alkyl halide, displacing the halide and forming the thioether. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would involve the reaction of o-tolylthiol with a 2-halo-N-allylacetamide. The thiol is deprotonated with a base to form the more nucleophilic thiolate. masterorganicchemistry.com This method works well for primary and secondary alkyl halides. youtube.com

N-Allylation Strategies for Amides

The introduction of the allyl group onto the nitrogen atom of the amide is another key transformation. This can be accomplished through direct alkylation or via rearrangement reactions.

Direct N-Alkylation with Allylic Reagents

The most direct method for N-allylation is the reaction of an amide with an allyl halide, such as allyl bromide, in the presence of a base. rsc.orgsemanticscholar.org The base deprotonates the amide, increasing its nucleophilicity for the subsequent attack on the allyl halide.

Another effective method for N-alkylation is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to various functional groups, including the N-alkylation of amides. wikipedia.orgnih.gov The reaction uses triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this context, the amide acts as the nucleophile, displacing an activated allylic alcohol. commonorganicchemistry.comcommonorganicchemistry.com The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. missouri.edu

Rearrangements Involving Allyl and Amide Functionalities

Sigmatropic rearrangements offer a powerful and stereoselective means of forming C-N bonds and can be applied to the synthesis of N-allylated amides.

The Overman rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts allylic alcohols into allylic amides. wikipedia.orgyoutube.comnumberanalytics.com The reaction proceeds through an allylic trichloroacetimidate (B1259523) intermediate, which is formed by the reaction of the allylic alcohol with trichloroacetonitrile. nrochemistry.comorganic-chemistry.org This imidate then rearranges upon heating or with the use of a metal catalyst (e.g., Pd(II) or Hg(II)) to give the corresponding trichloroacetamide. wikipedia.orgorganic-chemistry.org The formation of the stable amide bond provides the driving force for this irreversible reaction. youtube.comnrochemistry.com

The Claisen rearrangement , a well-known wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl vinyl ethers, has variations that can be used to form amides. wikipedia.orgorganic-chemistry.org For instance, the rearrangement of allylic N-arylimidates can lead to the formation of γ,δ-unsaturated amides. acs.orgnih.gov These reactions can be highly diastereoselective and enantioselective, particularly when chiral auxiliaries are employed. acs.orgnih.gov Palladium(II) complexes have also been investigated as catalysts for the asymmetric rearrangement of allylic imidates to allylic amides. acs.org

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound and its derivatives can be approached using either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. researchgate.netwikipedia.org For example, one could synthesize 2-(o-tolylthio)acetamide as a central core. This intermediate could then be subjected to various N-functionalization reactions, including N-allylation, to produce this compound. This approach is particularly useful for creating a library of related compounds for screening purposes, where different N-substituents can be introduced in the final steps. wikipedia.orgnih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. rsc.org These principles can be applied to the synthesis of this compound.

Key considerations include:

Atom Economy : This metric assesses the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy, such as rearrangements and some addition reactions, are preferred. rsc.orgsemanticscholar.org

Use of Safer Solvents and Reagents : The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. youtube.com For example, exploring water or deep eutectic solvents as reaction media. rsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. chemscene.com Transition metal-catalyzed reactions, when optimized, can be highly efficient and selective. acs.orgacs.orgresearchgate.net

Energy Efficiency : Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Waste Prevention : It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net One-pot reactions and tandem processes can contribute to waste reduction by minimizing intermediate purification steps. semanticscholar.org

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy and Environmental Factor (E-factor) Metrics

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, emphasizing the reduction of waste and the efficient use of resources. Atom economy and the Environmental Factor (E-factor) are key metrics used to evaluate the sustainability of a chemical process.

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction would have a 100% atom economy.

The Environmental Factor (E-factor) , introduced by Roger Sheldon, provides a more holistic measure of the waste generated in a process. It is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

To illustrate these metrics, let's consider the plausible two-step synthesis of this compound from o-thiocresol and chloroacetic acid, followed by amidation with allylamine using a catalytic method where water is the only by-product.

Step 1: Synthesis of 2-(o-tolylthio)acetic acid

o-Thiocresol (C₇H₈S) + Chloroacetic acid (C₂H₃ClO₂) → 2-(o-tolylthio)acetic acid (C₉H₁₀O₂S) + HCl

Step 2: Catalytic Amidation

2-(o-tolylthio)acetic acid (C₉H₁₀O₂S) + Allylamine (C₃H₇N) → this compound (C₁₂H₁₅NOS) + H₂O

The following interactive table provides a hypothetical calculation of the atom economy and E-factor for this synthetic route, assuming a high-yielding catalytic amidation.

| Metric | Step 1: Thioetherification | Step 2: Amidation | Overall Process |

| Molecular Weight of Reactants ( g/mol ) | o-Thiocresol: 124.21Chloroacetic acid: 94.50 | 2-(o-tolylthio)acetic acid: 198.25Allylamine: 57.10 | o-Thiocresol: 124.21Chloroacetic acid: 94.50Allylamine: 57.10 |

| Molecular Weight of Desired Product ( g/mol ) | 198.25 | 221.32 | 221.32 |

| Molecular Weight of By-products ( g/mol ) | HCl: 36.46 | H₂O: 18.02 | HCl: 36.46H₂O: 18.02 |

| Atom Economy (%) | (198.25 / (124.21 + 94.50)) * 100 = 90.6% | (221.32 / (198.25 + 57.10)) * 100 = 86.6% | (221.32 / (124.21 + 94.50 + 57.10)) * 100 = 79.9% |

| Hypothetical Yield (%) | 95% | 95% | 90.25% |

| Mass of Product (kg, for 1 kmol scale) | 188.34 | 210.25 | 200.00 |

| Mass of Waste (kg, for 1 kmol scale) | 9.91 (unreacted starting materials) + 36.46 (HCl) = 46.37 | 11.08 (unreacted starting materials) + 18.02 (H₂O) = 29.10 | 25.81 (unreacted) + 36.46 (HCl) + 18.02 (H₂O) = 80.29 |

| E-factor | 46.37 / 188.34 = 0.25 | 29.10 / 210.25 = 0.14 | 80.29 / 200.00 = 0.40 |

Note: These calculations are theoretical and assume high yields. In practice, E-factors would also include solvent losses, catalyst, and workup materials, which would increase the value.

The data clearly shows that while the atom economy is inherently limited by the elimination of HCl and water, the E-factor can be kept low through high-yielding reactions. The use of catalytic direct amidation significantly improves the green credentials of the synthesis by avoiding the large quantities of waste associated with stoichiometric coupling reagents. scispace.com

Utilization of Sustainable Solvents and Reaction Conditions

For the synthesis of this compound and its derivatives, several greener alternatives to conventional solvents can be considered. The ideal scenario is a solvent-free reaction, which can sometimes be achieved through mechanochemistry (grinding) or by heating the neat reactants. numberanalytics.com Solvent-free amide synthesis has been reported for the reaction of anilines with acetic anhydride. researchgate.net

When a solvent is necessary, more sustainable options include:

Water: For certain reactions, water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. However, the low solubility of many organic reactants can be a limitation.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as replacements for traditional ethers like THF and diethyl ether. chemistryviews.org An enzymatic method for amide synthesis has been successfully demonstrated using cyclopentyl methyl ether as a green and safe solvent. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization.

In the context of the proposed synthesis, the initial thioetherification could potentially be carried out in a greener solvent or under phase-transfer catalysis (PTC) conditions to minimize the use of volatile organic compounds. mdpi.com For the subsequent amidation step, enzymatic catalysis in a green solvent like CPME or a solvent-free reaction with a solid catalyst like boric acid presents a highly sustainable approach. nih.govresearchgate.net Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to higher yields and reduced side products, and can be performed under solvent-free conditions. mdpi.com

The following table summarizes some sustainable solvent and reaction condition options for the key synthetic steps.

| Synthetic Step | Conventional Conditions | Greener Alternatives | Rationale for Green Alternative |

| Synthesis of 2-(o-tolylthio)acetic acid | Reflux in a solvent like ethanol (B145695) or DMF with a base like NaOH or K₂CO₃. | Phase-transfer catalysis in a biphasic system (e.g., toluene/water) or use of a greener solvent like 2-MeTHF. | Reduces the use of volatile organic solvents and can lead to milder reaction conditions and easier product isolation. mdpi.com |

| Amidation with Allylamine | Use of stoichiometric coupling agents (e.g., DCC, HATU) in chlorinated solvents (e.g., DCM) or DMF. | Catalytic amidation with boric acid (solvent-free or in a high-boiling, recyclable solvent).Enzymatic amidation (e.g., with Candida antarctica lipase (B570770) B) in a green solvent like CPME. nih.govMicrowave-assisted synthesis, potentially solvent-free. mdpi.com | Eliminates the generation of large amounts of by-product waste, utilizes milder conditions, and reduces reliance on hazardous solvents. sciepub.comnumberanalytics.com |

By carefully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound and its derivatives can be designed to be both efficient and environmentally responsible, aligning with the core principles of green chemistry.

Spectroscopic Characterization and Structural Elucidation of N Allyl 2 O Tolylthio Acetamide

Advanced Spectroscopic Probes for Molecular Structure

The precise architecture of N-allyl-2-(o-tolylthio)acetamide was elucidated using a combination of sophisticated spectroscopic methods. These techniques offer a non-destructive means to probe the molecular framework, providing detailed information on the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

1H and 13C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information regarding the chemical environment of each proton and carbon atom, respectively. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule. researchgate.net In the absence of experimentally determined spectra for the title compound in the scientific literature, a predictive analysis based on established chemical shift principles and data from analogous structures is presented.

For this compound, the ¹H NMR spectrum is anticipated to display distinct signals for the protons of the allyl group, the tolyl moiety, and the acetamide (B32628) backbone. The vinyl protons of the allyl group would likely appear in the downfield region, typically between 5.0 and 6.0 ppm, with characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) protons of the allyl group, adjacent to the nitrogen, would also exhibit a unique chemical shift and coupling. The aromatic protons of the o-tolyl group would resonate in the aromatic region (approximately 7.0-7.5 ppm), with their specific shifts influenced by the positions of the methyl and thioether substituents. The methyl protons of the tolyl group would give rise to a singlet in the upfield region, around 2.3-2.5 ppm. The methylene protons of the acetamide group, situated between the sulfur atom and the carbonyl group, are expected to appear as a singlet. The amide N-H proton would be observed as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 160-180 ppm. The olefinic carbons of the allyl group would be observed between 115 and 140 ppm. The aromatic carbons of the tolyl ring would produce a set of signals in the 120-140 ppm region, with the carbon attached to the sulfur atom showing a distinct shift. The methyl carbon of the tolyl group and the methylene carbons of the allyl and acetamide moieties would appear in the more upfield region of the spectrum.

A detailed, experimentally verified assignment of the ¹H and ¹³C NMR chemical shifts would require the synthesis and spectroscopic analysis of the compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Allyl CH= | 5.7 - 5.9 | 132 - 135 |

| Allyl =CH₂ | 5.1 - 5.3 | 116 - 118 |

| Allyl N-CH₂ | 3.9 - 4.1 | 42 - 45 |

| Tolyl-CH₃ | 2.3 - 2.5 | 20 - 22 |

| Tolyl-ArH | 7.0 - 7.4 | 125 - 140 |

| S-CH₂-CO | 3.6 - 3.8 | 35 - 38 |

| C=O | - | 168 - 172 |

| N-H | 7.5 - 8.5 | - |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Techniques

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning NMR signals and establishing the connectivity of atoms within a molecule. nih.govresearchgate.net

A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, cross-peaks would be expected between the vinyl protons of the allyl group and the allylic methylene protons. Similarly, correlations between the aromatic protons on the tolyl ring would help to confirm their relative positions.

An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov This technique is invaluable for assigning the resonances in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of the allyl protons to their respective carbons, the tolyl methyl and aromatic protons to their carbons, and the acetamide methylene protons to their carbon.

The combined application of these 1D and 2D NMR techniques would provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this method an excellent tool for functional group identification. nih.govrsc.org

Functional Group Identification and Vibrational Mode Assignments

The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its various functional groups.

The most prominent features in the IR spectrum would likely be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹, and the strong C=O stretching vibration (Amide I band) between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed around 1550 cm⁻¹.

The allyl group would give rise to several characteristic bands, including the =C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibration around 1645 cm⁻¹, and the out-of-plane =C-H bending vibrations (wagging) in the 910-1000 cm⁻¹ region.

The tolyl group would be identified by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region, making it sometimes difficult to identify.

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bond of the allyl group and the aromatic ring vibrations, often produce strong signals in the Raman spectrum, which can be weak or absent in the IR spectrum.

Interactive Data Table: Expected Vibrational Mode Assignments

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1570 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Allyl, =C-H) | Stretch | 3010 - 3095 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Allyl) | Stretch | 1640 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-S | Stretch | 600 - 800 |

Conformational Analysis via IR Spectroscopy

Infrared spectroscopy can also be a valuable tool for studying the conformational isomers of a molecule. Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational frequencies, particularly for vibrations involving the molecular backbone. uchicago.edu

In the case of this compound, rotation around the C-N amide bond and the C-S bond could lead to different stable conformers. By studying the IR spectrum under varying conditions, such as different temperatures or in different solvents, it might be possible to observe changes in the relative intensities of certain absorption bands. These changes can be correlated with shifts in the conformational equilibrium. For example, the position and shape of the Amide I and Amide II bands can be sensitive to the local conformation and hydrogen bonding environment of the amide group. However, without experimental data, a definitive conformational analysis is not possible.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695), is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* and n → π* electronic transitions within the molecule's chromophores: the tolyl group, the thioether linkage, and the acetamide moiety.

The aromatic tolyl group is expected to show a primary absorption band at shorter wavelengths and a secondary, less intense band at longer wavelengths, which is characteristic of substituted benzene (B151609) rings. The presence of the sulfur atom in the thioether linkage can influence these transitions, potentially causing a bathochromic (red) shift of the absorption maxima compared to simple alkyl-substituted benzenes. This is due to the interaction of the sulfur lone pair electrons with the aromatic π-system. rsc.org

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~210-230 | π → π | Tolyl group |

| ~250-280 | π → π | Tolyl group / Thioether |

| ~280-300 | n → π* | Thioether / Carbonyl |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and lead to the formation of stable radical cations and neutral fragments. Key predicted fragmentation pathways include:

α-cleavage at the thioether bond, leading to the loss of the tolylthio radical or the acetamide-containing fragment.

Cleavage of the N-allyl bond , resulting in the loss of an allyl radical (m/z 41) and the formation of a stable cation.

Amide bond cleavage , which is a common fragmentation pathway for amides, leading to the formation of an acylium ion. nih.gov

McLafferty rearrangement , if a gamma-hydrogen is available, although this is less likely to be a primary pathway in this specific structure.

The presence of the aromatic ring is expected to result in a prominent molecular ion peak due to its stability. whitman.edu The fragmentation of aromatic ethers and thioethers often involves cleavage at the bond beta to the aromatic ring. whitman.edumiamioh.edu

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]+ | [C12H15NOS]+ | Molecular Ion |

| [M - 41]+ | [C9H10NOS]+ | Loss of allyl radical |

| [M - 123]+ | [C7H7S]+ | Cleavage of C-S bond |

| 91 | [C7H7]+ | Tropylium ion from tolyl group |

| 41 | [C3H5]+ | Allyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as N-phenyl-2-(phenylsulfanyl)acetamide, can provide valuable insights into its likely solid-state conformation. nih.gov X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. researchgate.net

For this compound, it is expected that the molecule will adopt a conformation that minimizes steric hindrance. The acetamide unit is likely to be planar. The orientation of the tolyl and allyl groups relative to the rest of the molecule will be determined by a combination of electronic and steric factors. A key feature of the crystal structure of related acetamides is the formation of intermolecular hydrogen bonds. In the case of this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers in the crystal lattice. nih.gov

The dihedral angle between the plane of the tolyl ring and the plane of the acetamide group will be a significant structural parameter. In similar structures, this angle can vary, influencing the degree of conjugation between the aromatic ring and the rest of the molecule. nih.gov

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric space groups (e.g., P21/c) |

| Key Intermolecular Interactions | N-H···O hydrogen bonds |

| Molecular Conformation | Planar acetamide group, twisted orientation of tolyl group |

Integration of Spectroscopic Data with Quantum Chemical Calculations

To gain a deeper understanding of the electronic structure and to support the interpretation of experimental spectroscopic data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable. u-tokyo.ac.jpatlantis-press.com For this compound, DFT calculations can be employed to:

Optimize the molecular geometry in the gas phase or in solution, providing theoretical bond lengths and angles that can be compared with X-ray crystallographic data if available.

Calculate the theoretical vibrational frequencies , which can aid in the assignment of experimental IR and Raman spectra.

Predict the electronic absorption spectrum by calculating the energies of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions. This can help to confirm the assignments of the bands observed in the UV-Vis spectrum.

Analyze the molecular electrostatic potential (MEP) to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

The integration of experimental spectroscopic results with theoretical calculations provides a powerful synergy. For instance, the calculated HOMO-LUMO energy gap can be correlated with the electronic transitions observed in the UV-Vis spectrum. researchgate.net Similarly, the calculated charge distribution and bond orders can help to rationalize the fragmentation patterns observed in the mass spectrum. This combined approach allows for a more robust and detailed elucidation of the structural and electronic properties of this compound.

Mechanistic Investigations of Chemical Transformations Involving N Allyl 2 O Tolylthio Acetamide

Pericyclic Rearrangement Pathways

Pericyclic reactions, which proceed through a cyclic transition state, represent a major class of transformations anticipated for N-Allyl-2-(o-tolylthio)acetamide due to its allyl thioether structure.

The most prominent predicted reaction for this compound is the thio-Claisen rearrangement, a sulfur analog of the well-known Claisen rearrangement. mychemblog.comorganic-chemistry.org This process involves a concerted acs.orgacs.org-sigmatropic shift, where the allyl group migrates from the sulfur atom to the ortho-position of the aromatic ring.

The reaction is believed to proceed through a cyclic, chair-like transition state, which generally leads to a high degree of stereocontrol. organic-chemistry.org The transformation is typically induced thermally, often requiring high temperatures, but can also be catalyzed by Lewis acids, which can significantly accelerate the reaction rate. semanticscholar.orgprinceton.edu The initial product of the rearrangement of an allyl aryl sulfide (B99878) is an o-allyl-thiophenol, which rapidly tautomerizes to a more stable form. organic-chemistry.org For this compound, this rearrangement would involve the migration of the N-acetyl-glycinyl-allyl group. However, the presence of the acetamide (B32628) group introduces complexity compared to simple allyl aryl sulfides. acs.org

Table 1: Conditions for Lewis Acid-Catalyzed Claisen-Type Rearrangements

| Catalyst | Solvent | Temperature (°C) | Observations |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 23 | High yield and stereocontrol observed in model systems. princeton.edu |

| TiCl₄·THF₂ | CH₂Cl₂ | 23 | Effective for promoting the rearrangement sequence. princeton.edu |

| Yb(OTf)₃ | CH₂Cl₂ | 23 | Successful in catalyzing the addition-rearrangement sequence. princeton.edu |

This table is generated based on data for analogous Claisen rearrangement reactions and indicates plausible conditions for this compound.

Beyond the classic acs.orgacs.org-shift, other pericyclic pathways are mechanistically plausible. A notable alternative is the acs.orgorganic-chemistry.org-sigmatropic rearrangement. This pathway becomes accessible if the thioether sulfur is first converted into a sulfonium (B1226848) ylide. rsc.orgnih.gov For instance, reaction with an aryne could generate a key sulfonium ylide intermediate in situ, which then rapidly rearranges. rsc.orgnih.gov This transition-metal-free method provides access to a different constitutional isomer than the thio-Claisen product.

Sequential pericyclic reactions are also documented in complex systems, where an initial rearrangement creates a new structure that is primed for a subsequent pericyclic event, such as a Cope rearrangement or an electrocyclic reaction. organic-chemistry.orgopenstax.org

Exploration of Nucleophilic and Electrophilic Reactivity Sites

The distribution of electron density in this compound creates distinct sites for nucleophilic and electrophilic attack, leading to a variety of potential chemical transformations that can compete with or precede pericyclic rearrangements.

The sulfur atom of the thioether group is a key reactive center. Unlike its oxygen analog in ethers, the sulfur in a thioether is significantly more nucleophilic. msu.edu This heightened nucleophilicity allows it to react readily with electrophiles. For example, sulfides can be alkylated by alkyl halides to form stable ternary sulfonium salts. msu.eduyoutube.com

This reactivity is crucial as it can initiate alternative reaction cascades. The formation of a sulfonium ion from the reaction of the thioether with an electrophile can trigger a 3-thio-Claisen rearrangement. rsc.org Furthermore, oxidation of the thioether to a sulfoxide (B87167) is a common transformation. Allyl aryl sulfoxides themselves can undergo thermal thio-Claisen type rearrangements to yield heterocyclic products like dihydronaphthothiophen derivatives. rsc.org

Table 2: Comparative Nucleophilicity of Sulfur and Oxygen Compounds

| Species | Conjugate Acid | pKa of Conjugate Acid | Nucleophilicity | Basicity |

|---|---|---|---|---|

| Thiolate (RS⁻) | Thiol (RSH) | ~10-12 | Excellent | Weak |

| Alkoxide (RO⁻) | Alcohol (ROH) | ~16-18 | Good | Strong |

| Sulfide (RSR) | Sulfonium (R₂SH⁺) | ~ -7 | Good | Very Weak |

This table illustrates the general principle that sulfur compounds are typically more nucleophilic and less basic than their oxygen counterparts. msu.edumasterorganicchemistry.com

The allyl group is fundamental to the sigmatropic rearrangements discussed previously. Its double bond and allylic protons are also sites for a range of other chemical reactions. The double bond can participate in electrophilic additions, such as halogenation. Moreover, under radical conditions, the allyl group can undergo thiol-ene "click" reactions, which are efficient for post-polymerization modification in related systems. rsc.org

Transition metal catalysis, particularly with palladium, can activate the allylic system. Palladium catalysts can facilitate the use of allylic compounds as electrophiles for the allylation of various nucleophiles. researchgate.net This direct activation of the C-N or C-S bond could represent an alternative reaction pathway.

However, the amide group exerts a powerful electronic influence. Haloacetamides, for example, are known to be soft electrophiles that react with thiolates. nih.govresearchgate.net The carbonyl oxygen can act as a Lewis base, coordinating to metal catalysts and potentially directing the stereochemical outcome of reactions. Furthermore, the amide can participate in intramolecular cyclizations. For instance, reactions of N-allyltrifluoromethanesulfonamide with amides in the presence of an oxidant can lead to the formation of piperazine (B1678402) derivatives. researchgate.net The steric bulk of the entire N-allylacetamide substituent can also influence the facial selectivity of reactions at the aromatic ring.

Radical Intermediates and Reaction Mechanisms

The presence of an allyl group and a thioether linkage in this compound makes it a candidate for reactions proceeding through radical intermediates. Thiyl radicals, in particular, are versatile reactive species known to initiate cyclization reactions with unsaturated substrates. mdpi.com The general mechanism involves the addition of a thiyl radical (RS•) to one of the carbon atoms of the C=C double bond in the allyl group. This addition generates a carbon-centered radical intermediate.

This newly formed radical can then participate in intramolecular reactions. For instance, in related systems like N-allyl-substituted amides, a 5-exo-trig cyclization is a common pathway. mdpi.com In this process, the carbon-centered radical attacks the amide carbonyl group or another accessible position to form a five-membered ring. The stereoselectivity of such cyclizations is often governed by the conformational preferences of the transition state, which typically adopts a chair-like arrangement to minimize steric interactions. princeton.edu

Studies on the cyclization of 1,6-dienes mediated by thioacids have provided significant insight into these types of radical transformations. nih.gov The process is initiated by the addition of a thiyl radical to one of the diene's double bonds, leading to a 5-exo-trig cyclization to form a substituted cyclopentane (B165970) ring. nih.gov This highlights a plausible reaction pathway for this compound, where a radical generated on the allyl chain could undergo cyclization. The regioselectivity of the initial radical addition is influenced by the nature of the radical; phenylthiyl radicals, for example, can react with electron-deficient alkenes. mdpi.com

Catalytic Transformations Promoted by Transition Metals

Transition metals are powerful catalysts for a wide array of chemical transformations, and they can significantly influence the reactivity of this compound by interacting with its functional groups.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the functionalization of allylic compounds. rsc.orgnih.gov For a substrate like this compound, a palladium(0) catalyst can coordinate to the allyl group's double bond to form a π-allylpalladium complex. nih.govresearchgate.net This intermediate is highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to allylic functionalization.

This process, often referred to as the Tsuji-Trost reaction, can be achieved through C-H activation of the allyl group, where a palladium(II) salt removes an allylic hydrogen to generate the π-allylpalladium species. rsc.orgnih.govnih.gov The catalytic cycle is maintained by an oxidant that regenerates the Pd(II) catalyst from the Pd(0) formed after the nucleophilic attack. rsc.org The choice of ligands coordinated to the palladium center is crucial for the success and selectivity of these transformations. nih.gov

In systems analogous to this compound, such as N-allyl imines, palladium-catalyzed C(sp³)–H activation enables allylic alkylations. nih.gov These reactions can be highly regioselective, with the site of nucleophilic attack being controlled by the nature of the nucleophile and the ligand. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Functionalization Reactions

| Catalyst System | Substrate Type | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Terminal Alkenes | Amines | Allylic Amines | nih.gov |

| Pd(0) / Ligand | Allylic Acetates | Malonates | Allylated Malonates | researchgate.net |

This table presents generalized examples of palladium-catalyzed allylic functionalizations on related substrate classes to illustrate the potential transformations for this compound.

Copper catalysts offer a distinct reactivity profile and are often employed in oxidative transformations. rsc.orgnih.gov For this compound, copper catalysis could facilitate several types of reactions. The thioether sulfur atom can coordinate to the copper center, potentially activating the molecule for subsequent transformations.

Copper(II)-catalyzed oxidative cyclization reactions are well-documented for various nitrogen-containing heterocycles. rsc.org A plausible pathway for this compound could involve an intramolecular cyclization promoted by a copper catalyst, possibly leading to the formation of heterocyclic structures. Copper-catalyzed allylation of carbonyl compounds has also been developed, utilizing the directing effect of other functional groups within the molecule. nih.gov This suggests that the amide or thioether group in this compound could direct a copper-catalyzed allylation reaction.

Beyond palladium and copper, other transition metals can mediate unique transformations. Ruthenium(II) complexes, for instance, have been shown to catalyze nitrene transfer reactions from N-acyloxyamides to thioethers, forming sulfimides. nih.gov If the thioether substrate contains an allyl group, the initially formed sulfimide (B8482401) can undergo a spontaneous rsc.orgorganic-chemistry.org-sigmatropic rearrangement to yield an N-allyl-N-(thio)amide. nih.gov This represents a potential transformation pathway for this compound, where the thioether moiety is directly involved in the reaction. The proposed mechanism involves a ruthenium-nitrenoid species as the key intermediate. nih.gov

Other metals like iridium and rhodium are known to catalyze a variety of reactions, including asymmetric allylic substitutions and dearomatization reactions, which could potentially be applied to derivatives of this compound. nih.gov

Stereochemical Control and Stereoselectivity in Reactions of this compound

Controlling the stereochemical outcome of a reaction is a primary goal in organic synthesis. For reactions involving this compound, stereocontrol can be exerted in several ways.

In transition metal-catalyzed reactions, particularly those involving palladium, the use of chiral ligands is a powerful strategy for achieving enantioselectivity. rsc.org For example, in the palladium-catalyzed asymmetric allylic alkylation (AAA) of N-allyl imines, chiral bidentate ligands like (S,S)-Cy-DIOP have been used to generate products with high levels of diastereo- and enantiocontrol. rsc.org A similar approach could be applied to reactions of this compound, where a chiral palladium catalyst would create a chiral π-allylpalladium complex, leading to an enantioselective nucleophilic attack.

In radical cyclization reactions, stereoselectivity is often dictated by the intrinsic conformational preferences of the transition state. princeton.edu As mentioned earlier, 5-hexenyl radical cyclizations tend to proceed through a chair-like transition state, which can lead to a high degree of diastereoselectivity depending on the substitution pattern of the acyclic precursor. princeton.edu Therefore, the stereochemistry of any cyclized products derived from this compound via a radical pathway would be influenced by the steric and electronic properties of the substituents on the allyl and acetamide portions of the molecule.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-allyl imines |

| N-acyloxyamides |

| Sulfimides |

| N-allyl-N-(thio)amide |

Computational and Theoretical Chemistry Studies of N Allyl 2 O Tolylthio Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the properties of chemical compounds.

Geometry Optimization, Conformational Analysis, and Electronic Structure Properties

A computational study of n-Allyl-2-(o-tolylthio)acetamide would commence with geometry optimization using DFT. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a conformational analysis would be performed. This involves identifying and evaluating the energies of different spatial orientations of the molecule (conformers) that arise from the rotation around single bonds, such as the C-N, C-S, and C-C bonds in the allyl and tolyl groups. This analysis is crucial for understanding the molecule's flexibility and the relative stability of its various shapes.

The electronic structure properties would also be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters for this compound. For example, theoretical vibrational frequencies (infrared and Raman spectra) can be computed. These calculated spectra, when compared with experimentally obtained spectra, can aid in the assignment of vibrational modes to specific functional groups within the molecule, thus confirming its structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. Comparing these theoretical shifts with experimental NMR data is a valuable tool for structural elucidation and confirmation. Ultraviolet-Visible (UV-Vis) electronic absorption spectra can also be simulated to understand the electronic transitions occurring within the molecule.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These indices would provide a quantitative measure of the reactivity of this compound.

Elucidation of Reaction Mechanisms via Transition State Modeling and Energy Profiles

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For a hypothetical reaction involving this compound, computational chemists would model the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states.

Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. The structure and energy of the transition state provide critical information about the reaction barrier (activation energy). By mapping out the entire reaction pathway and calculating the energies of all species involved, an energy profile can be constructed, offering a detailed understanding of the reaction's feasibility and kinetics.

Theoretical Descriptors for Structure-Reactivity Relationships

By systematically modifying the structure of this compound (e.g., by introducing different substituents) and calculating the aforementioned theoretical descriptors for each analogue, a Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) study could be performed. This would involve correlating the calculated electronic and structural parameters with observed reactivity or biological activity, providing insights into how molecular structure influences function.

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

These simulations are particularly useful for exploring the conformational landscape of flexible molecules in different environments (e.g., in a solvent). An MD simulation of this compound would reveal the accessible conformations, the transitions between them, and the influence of the solvent on its dynamic structure.

Due to the absence of specific research on the computational and theoretical chemistry of "this compound," particularly concerning solvation effects on its molecular structure and reactivity through continuum models, the requested article section cannot be generated at this time. Extensive searches have not yielded any dedicated studies, detailed research findings, or specific data tables for this particular compound.

The field of computational chemistry frequently employs continuum models to approximate the effects of a solvent on a solute molecule without explicitly representing individual solvent molecules. These models are instrumental in understanding how the surrounding medium influences molecular geometry, electronic properties, and reactivity. However, without published research on "this compound," any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting based on existing literature.

Further research, including density functional theory (DFT) calculations coupled with a polarizable continuum model (PCM) or other solvation models, would be necessary to elucidate the following for "this compound":

Structural Modifications: How bond lengths, bond angles, and dihedral angles change in solvents of varying polarity.

Reactivity Indices: How global and local reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are altered in a solvent environment, providing insights into its reactive behavior.

Until such studies are conducted and published, a detailed and data-rich analysis as requested is not possible.

Applications and Advanced Synthetic Utility of N Allyl 2 O Tolylthio Acetamide

N-Allyl-2-(o-tolylthio)acetamide as a Precursor in Complex Organic Synthesis

The strategic placement of functional groups within this compound makes it a valuable precursor for the synthesis of intricate organic molecules, particularly heterocyclic frameworks and compounds requiring specific carbon-carbon or carbon-heteroatom bond formations.

Synthesis of Novel Heterocyclic Frameworks

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. rsc.org this compound provides a reactive scaffold for the construction of such frameworks. The presence of the allyl group and the acetamide (B32628) functionality allows for a variety of cyclization strategies.

Multi-component reactions (MCRs) are a powerful tool for the efficient synthesis of complex heterocyclic structures in a single step. mdpi.comarizona.edu While direct examples involving this compound in MCRs are not extensively documented in readily available literature, its structural motifs are analogous to substrates used in established MCRs for generating heterocycles like pyrroles, pyridines, and other N-heterocycles. mdpi.comresearchgate.netnih.govnih.gov For instance, the allyl group can participate in cyclization reactions, and the amide nitrogen can act as a nucleophile to form various ring systems. The thioether linkage also presents opportunities for intramolecular cyclization following oxidation or other transformations.

Research has shown that related α-thioacetamides can be precursors to various heterocyclic systems. For example, the reaction of 2-chloro-N-p-tolylacetamide with various reagents can lead to the formation of β-lactam derivatives, which are important heterocyclic units. researchgate.net The principles of these transformations can be conceptually applied to this compound to envision pathways to novel heterocyclic structures. The development of transition metal-free catalytic systems further expands the possibilities for synthesizing N-heterocyclic frameworks from precursors containing similar functional groups. rsc.orgnih.gov

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Constructions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. vanderbilt.eduvanderbilt.edu this compound offers distinct functionalities that can be exploited for these crucial bond-forming reactions.

Carbon-Carbon Bond Formation: The allyl group is a key player in various C-C bond-forming reactions. Organocatalytic methods have been developed for the asymmetric allylic C-C bond formation using related allyl compounds. rsc.org The methylene (B1212753) group adjacent to the carbonyl in the acetamide portion can be deprotonated to form an enolate, which can then participate in alkylation reactions to form new C-C bonds. vanderbilt.edu While specific studies on this compound are not prevalent, the general reactivity of its constituent parts suggests its potential in reactions like the Heck reaction, Suzuki coupling (following transformation of the allyl group), and various enolate-based alkylations. The initial formation of a C-C bond is a critical step in many complex syntheses, including the methanol-to-olefin process. nih.gov

Carbon-Heteroatom Bond Formation: The amide nitrogen and the sulfur atom of the thioether are prime sites for C-X bond formation. The amide nitrogen can be involved in N-alkylation or N-arylation reactions. The thioether linkage can be a precursor for the formation of sulfonium (B1226848) salts or can be cleaved and subsequently functionalized. For instance, Ru(II)-catalyzed nitrene transfer reactions with similar allyl thioethers lead to the formation of N-allyl-N-(thio)amides. nih.gov This transformation simultaneously forms a new carbon-nitrogen bond and modifies the sulfur-containing moiety. Furthermore, enzymes like cytochrome P450s are known to catalyze N-O bond formation, highlighting the potential for enzymatic transformations to create novel C-X bonds from amide-containing precursors. nih.gov

Development of New Synthetic Methodologies and Reagents

Beyond its role as a synthetic precursor, the reactivity of this compound can be harnessed to develop novel synthetic methods and reagents, contributing to the broader field of organic chemistry.

Utility in Catalyst Development and Ligand Design

The sulfur and nitrogen atoms in this compound make it a potential candidate for use as a ligand in transition metal catalysis. The coordination of these heteroatoms to a metal center can influence the catalyst's reactivity and selectivity.

While there is no direct evidence of this compound being used as a ligand, related acetamide and thioether compounds have been successfully employed in catalyst systems. For example, acetamide has been shown to coordinate to nickel(I) complexes. snu.ac.kr The design of ligands is crucial for controlling the outcome of catalytic reactions, and the structural features of this compound offer a scaffold that could be modified to create new classes of ligands. The coordination chemistry of allyl ligands with silyl (B83357) substituents has been explored, demonstrating the diverse possibilities for allyl-containing molecules in organometallic chemistry. rsc.org Furthermore, the development of "ligand-free-like" copper-catalyzed atom transfer radical cyclization of related N-allyl polychloroamides highlights the potential for the substrate itself to play a role in the catalytic cycle. researchgate.net

Facilitation of Functional Group Interconversions and Transformations

Functional group interconversions are essential for elaborating molecular structures. vanderbilt.edu The multiple functional groups in this compound allow for a wide range of chemical transformations. iupac.org

The allyl group can undergo various reactions, including isomerization, oxidation, and addition reactions. For instance, selective monoallylation of anilines to N-allyl anilines using solid catalysts has been demonstrated, showcasing the controlled reactivity of the allyl group. nih.govrsc.org The amide functionality can be hydrolyzed to a carboxylic acid or reduced to an amine. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in elimination reactions or act as a leaving group. The development of new synthetic methods often relies on the selective transformation of such functional groups. whiterose.ac.uk

Potential for Integration into Materials Science (focused on chemical transformations)

The chemical reactivity of this compound also suggests its potential for integration into materials science, primarily through chemical transformations that lead to the formation of polymers or functional materials.

The presence of the allyl group makes this compound a potential monomer for polymerization reactions. Allyl compounds can undergo radical or transition-metal-catalyzed polymerization to form polymers with unique properties. The resulting polymer would feature the tolylthio-acetamide side chain, which could impart specific characteristics to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Furthermore, the reactive functional groups on the molecule could be used to graft it onto existing polymer backbones or surfaces, thereby modifying the properties of the original material. For example, the thioether could be used to attach the molecule to a gold surface, or the amide could be used to form hydrogen bonds with other polymer chains. While direct applications in materials science have not been reported, the fundamental reactivity of this compound provides a conceptual basis for its future exploration in this field.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2-chloro-N-p-tolylacetamide |

| N-allyl-N-(thio)amides |

| N-allyl anilines |

| Sulfoxide |

| Sulfone |

Interactive Data Table: Synthetic Utility of this compound

| Section | Subsection | Key Transformation/Application | Potential Products | Relevant Concepts |

| 6.1 | 6.1.1 | Synthesis of Novel Heterocyclic Frameworks | Pyrroles, Pyridines, β-lactams | Multi-component reactions, Cyclization |

| 6.1 | 6.1.2 | Carbon-Carbon and Carbon-Heteroatom Bond Constructions | Alkylated products, N-allyl-N-(thio)amides | Enolate chemistry, Nitrene transfer |

| 6.2 | 6.2.1 | Utility in Catalyst Development and Ligand Design | Chiral ligands, Modified catalysts | Coordination chemistry, Asymmetric catalysis |

| 6.2 | 6.2.2 | Facilitation of Functional Group Interconversions | Carboxylic acids, Amines, Sulfoxides | Hydrolysis, Reduction, Oxidation |

| 6.3 | --- | Potential for Integration into Materials Science | Polymers, Functionalized surfaces | Polymerization, Surface modification |

Design Principles for Modulating Reactivity through Structural Modifications

The reactivity of this compound can be strategically tuned by making precise structural modifications to its core components: the o-tolyl ring, the thioether linkage, the acetamide backbone, and the N-allyl group. These alterations influence the electronic and steric environment of the molecule, thereby controlling its susceptibility to chemical transformations, such as oxidation of the sulfur atom. The principles guiding these modifications are primarily based on fundamental concepts of physical organic chemistry, including the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on aromatic rings and the steric hindrance imposed by bulky substituents.

Electronic Effects on the Aryl Moiety

The electronic nature of the o-tolyl group plays a pivotal role in modulating the reactivity of the thioether sulfur. The introduction of substituents onto this aromatic ring can either increase or decrease the electron density at the sulfur atom, which in turn affects its nucleophilicity and its rate of reaction with electrophiles, such as oxidizing agents.

Research on analogous aryl thioethers demonstrates a clear correlation between the electronic properties of ring substituents and the rate of thioether oxidation. acs.org Electron-donating groups, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density on the sulfur atom through resonance and inductive effects. This enhanced electron density makes the sulfur a stronger nucleophile and more susceptible to oxidation. Conversely, electron-withdrawing groups, like nitro (-NO2) or halogens (-Cl, -F), decrease the electron density at the sulfur, rendering it less nucleophilic and slower to react with oxidants. acs.orgresearchgate.net

For instance, studies on similar thioether compounds have shown that introducing a strong electron-donating group can significantly accelerate oxidation rates, while a potent electron-withdrawing group can cause the reaction to be considerably slower. acs.org This principle is illustrated in the following table, which shows the effect of para-substituents on the oxidation rate of a model thioether.

Table 1: Effect of Aryl Substituents on Thioether Oxidation Rate in an Analogous System

| Substituent (at para-position) | Electronic Effect | Relative Oxidation Rate |

|---|---|---|

| -OCH3 | Strong Electron-Donating | Fastest |

| -CH3 | Electron-Donating | Fast |

| -H | Neutral | Moderate |

| -Cl | Electron-Withdrawing | Slow |

This table is illustrative and based on general principles and data from analogous thioether systems. acs.org

Applying these principles to this compound, one could predict that introducing an electron-donating group at the 4- or 6-position of the o-tolyl ring would enhance the rate of its oxidation. Conversely, placing an electron-withdrawing group at these positions would be expected to decrease its reactivity.

Steric Hindrance around the Thioether Linkage

Steric hindrance refers to the spatial arrangement of atoms and groups near a reactive center, which can impede the approach of a reactant. In the case of this compound, the ortho-methyl group on the tolyl ring already introduces a degree of steric congestion around the sulfur atom. Further increasing this steric bulk can significantly impact reactivity.

Modifications that increase steric hindrance around the thioether linkage are expected to decrease the rate of reactions involving the sulfur atom. This is because bulky groups can physically block the pathway for an incoming reagent to access the sulfur. For example, replacing the o-methyl group with a larger alkyl group, such as an ethyl or isopropyl group, would likely lead to a decrease in the rate of oxidation.

In broader studies of related chemical reactions, steric effects have been shown to have a tangible, albeit sometimes modest, impact on reaction rates compared to electronic effects. researchgate.netacademicjournals.org For the synthesis of related amide structures, the presence of bulky ortho substituents has been noted to influence the enantioselectivity of certain reactions, underscoring the importance of steric factors in directing chemical transformations. researchgate.net

Modifications of the N-Allyl Group and Acetamide Backbone

The N-allyl group and the acetamide backbone also offer opportunities for tuning the molecule's properties. While these positions are more distant from the primary reactive center of the thioether, modifications here can still exert an influence.

The following table summarizes the predicted effects of various structural modifications on the reactivity of this compound, based on established chemical principles.

Table 2: Predicted Effects of Structural Modifications on Reactivity

| Modification Site | Type of Modification | Predicted Effect on Thioether Oxidation Rate | Rationale |

|---|---|---|---|

| o-Tolyl Ring | Add Electron-Donating Group (e.g., -OCH3) | Increase | Increases electron density on sulfur acs.org |

| o-Tolyl Ring | Add Electron-Withdrawing Group (e.g., -NO2) | Decrease | Decreases electron density on sulfur acs.org |

| o-Tolyl Ring | Increase size of ortho-substituent (e.g., -CH3 to -CH(CH3)2) | Decrease | Increases steric hindrance around sulfur academicjournals.org |

| N-Allyl Group | Add bulky substituents | Minimal direct effect on sulfur oxidation | May influence intermolecular interactions nih.gov |

By systematically applying these design principles, chemists can create derivatives of this compound with finely tuned reactivity profiles, optimizing the compound for specific applications in advanced synthesis.

Future Research Perspectives and Emerging Areas for N Allyl 2 O Tolylthio Acetamide

Exploration of Unconventional Reaction Pathways and Conditions

The reactivity of N-Allyl-2-(o-tolylthio)acetamide is ripe for exploration beyond standard transformations. Future research could focus on unconventional reaction pathways that leverage the interplay between its functional groups. For instance, investigations into oxidative sulfonamidation reactions of the allyl group could lead to novel sulfonated derivatives with potential biological activity. nih.gov Another avenue of interest is the exploration of intramolecular cyclization reactions, potentially triggered by activation of the thioether or the allyl group, to generate complex heterocyclic scaffolds.

Furthermore, the application of unique reaction conditions could unlock new chemical space. The use of supercritical fluids as reaction media, for example, could offer advantages in terms of mass transfer and reaction rates, while mechanochemical methods (ball-milling) could provide solvent-free and energy-efficient synthetic routes.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Intramolecular Radical Cyclization | Radical Initiator (AIBN), Tin Hydrides | Novel sulfur-containing heterocycles |

| Metal-Catalyzed Cross-Coupling | Palladium or Nickel catalysts, various coupling partners | Functionalization at the aryl ring or allyl terminus |

| Oxidative Cyclization | Hypervalent iodine reagents | Formation of fused ring systems |

Advancements in Asymmetric Synthesis Utilizing this compound

The development of stereoselective methods for the synthesis and functionalization of this compound is a critical area for future research. The allyl group, in particular, is a versatile handle for asymmetric transformations. Future work could focus on the development of catalytic enantioselective reactions, such as asymmetric dihydroxylation, aminohydroxylation, or epoxidation of the allyl double bond, to introduce new chiral centers with high stereocontrol.

Moreover, the synthesis of enantiomerically pure this compound itself presents a significant challenge. Asymmetric synthesis strategies, such as the use of chiral auxiliaries or catalysts in the coupling of the o-tolylthio moiety with an allylic amine precursor, could be explored. louisiana.eduacs.org The development of such methods would be crucial for investigating the potential stereospecific interactions of this compound in biological systems.

| Asymmetric Transformation | Chiral Catalyst/Reagent | Potential Product |

| Dihydroxylation | Osmium tetroxide with chiral ligands (e.g., Sharpless ligands) | Enantiomerically enriched diol |

| Aminohydroxylation | Chiral catalysts (e.g., copper-based systems) | Chiral amino alcohol |

| Allylic Alkylation | Palladium catalysts with chiral phosphine (B1218219) ligands | α- or γ-functionalized chiral products |

Implementation in Continuous Flow and Automated Synthesis Systems

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow and automated synthesis platforms. rsc.orgnih.govacs.orgrsc.orgnih.govresearchgate.netcshl.edu These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Future research in this area could involve the development of a multi-step flow process for the synthesis of this compound, starting from simple precursors. researchgate.net Automated systems could be employed to rapidly optimize reaction parameters such as temperature, pressure, residence time, and catalyst loading. nih.govacs.org This would not only accelerate the discovery of efficient synthetic routes but also facilitate the production of a library of analogues for structure-activity relationship studies.

Investigation of Photochemical and Electrochemical Activations

Photochemical and electrochemical methods offer green and efficient alternatives to traditional thermal activation in chemical synthesis. sigmaaldrich.comchemistryviews.orgucl.ac.ukrsc.orgacs.orgnih.govresearchgate.netresearchgate.netchemrxiv.orgrsc.orgacs.org The thioether and allyl functionalities within this compound are promising candidates for such transformations.

Future studies could explore the photochemical activation of the C-S bond, potentially leading to novel radical-based C-C or C-heteroatom bond formations. sigmaaldrich.comacs.orgnih.govresearchgate.net For instance, photoinduced electron transfer catalysis could be used to generate a radical cation from the thioether, which could then undergo a variety of downstream reactions. Similarly, the electrochemical synthesis of the amide bond or the thioether linkage could be investigated as a means to develop milder and more sustainable synthetic protocols. chemistryviews.orgucl.ac.ukrsc.orgrsc.orgrsc.orgacs.org

| Activation Method | Potential Reaction | Advantages |

| Photoredox Catalysis | C-H functionalization of the tolyl group | Mild reaction conditions, high functional group tolerance |

| Electrochemical Oxidation | Oxidative cyclization involving the allyl group | Avoids the use of chemical oxidants, precise control over reaction |

| Photoinduced Radical Thiol-Ene Reaction | Functionalization of the allyl group with thiols | High efficiency and atom economy |

Data-Driven and Machine Learning Approaches for Reaction Discovery

The application of data-driven and machine learning (ML) algorithms is revolutionizing the field of chemical synthesis. digitellinc.comnih.govmaxapress.comrsc.org For a molecule like this compound, where experimental data may be scarce, these computational tools can be particularly valuable.

Future research could leverage ML models to predict the reactivity of the different functional groups within the molecule under a wide range of conditions. digitellinc.com This could help to identify promising new reactions and to prioritize experimental efforts. For instance, ML could be used to screen virtual libraries of catalysts for specific transformations, such as the cross-coupling reactions of the aryl thioether. rsc.org Furthermore, data-mining of existing chemical literature on related sulfur-containing compounds could provide valuable insights into potential synthetic routes and applications. maxapress.com

Further Development of Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry should be a central focus of future research on this compound. This includes the development of synthetic protocols that minimize waste, use renewable resources, and avoid hazardous reagents and solvents.

| Green Chemistry Approach | Specific Strategy | Potential Benefit |

| Alternative Solvents | Reactions in water, ionic liquids, or deep eutectic solvents | Reduced environmental impact, potential for enhanced reactivity |

| Atom Economy | Development of addition and cycloaddition reactions | Maximization of the incorporation of starting materials into the final product |

| Renewable Feedstocks | Sourcing of starting materials from biomass | Reduced reliance on fossil fuels |

Q & A